(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
The compound "(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" is a benzimidazole-piperazine hybrid characterized by a methanone bridge linking a 2-fluorophenyl-substituted piperazine moiety to a partially saturated benzoimidazole ring. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to the pharmacophoric relevance of piperazine and benzimidazole groups. The fluorine atom at the 2-position of the phenyl ring may influence lipophilicity, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-14-3-1-2-4-17(14)22-7-9-23(10-8-22)18(24)13-5-6-15-16(11-13)21-12-20-15/h1-4,12-13H,5-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCJXJYYQCGZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs. This could potentially disrupt nucleotide synthesis and the regulation of adenosine function, which are critical for various cellular processes.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once administered.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to a reduction in uridine uptake. This could potentially disrupt nucleotide synthesis and the regulation of adenosine function, affecting various cellular processes.
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity
Research indicates that compounds similar to (4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exhibit significant anticonvulsant properties. For instance, derivatives with thiazole moieties have shown promising results in seizure models, suggesting that modifications to the piperazine structure can enhance efficacy against epilepsy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related benzo[d]thiazol derivatives demonstrated notable activity against various bacterial strains, indicating that the incorporation of the piperazine ring may enhance the bioactivity of these agents .
Nucleoside Transporter Inhibition
A notable application of this compound is its role as a selective inhibitor of equilibrative nucleoside transporters (ENTs). Specific analogues have shown enhanced selectivity towards ENT2 compared to ENT1, which is crucial for developing targeted therapies for conditions like cancer and viral infections . The structure-activity relationship (SAR) studies highlight the importance of the piperazine and benzimidazole components in modulating transporter selectivity and potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological profile of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to target receptors |
| Fluorophenyl Substitution | Increases lipophilicity and may improve CNS penetration |
| Tetrahydro-benzimidazole | Contributes to anticonvulsant and antimicrobial activity |
These modifications can lead to compounds with improved efficacy and reduced side effects.
Anticonvulsant Efficacy
In a study examining various thiazole-linked compounds, one derivative demonstrated a median effective dose significantly lower than established anticonvulsants like ethosuximide. This suggests that structural modifications can lead to more potent agents with potentially fewer side effects .
Antimicrobial Testing
A series of benzo[d]thiazol derivatives were synthesized and tested against common pathogens. Results indicated that certain compounds exhibited activity comparable to standard antibiotics like norfloxacin. This highlights the potential of these derivatives in addressing antibiotic resistance issues .
Nucleoside Transporter Selectivity
Research on nucleoside transporters has shown that specific analogues of this compound are significantly more selective for ENT2 than ENT1. This selectivity is crucial for developing drugs targeting specific pathways in cancer therapy .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Fluorophenyl Position Variants
A closely related analog, "(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" (), differs in the position of the fluorine substituent (4-fluorophenyl vs. 2-fluorophenyl) and the addition of a methyl group on the benzoimidazole ring.
Benzoimidazole Substituent Variations
The methyl group on the benzoimidazole in the 4-fluorophenyl analog () could enhance lipophilicity and membrane permeability. In contrast, the unsubstituted benzoimidazole in the target compound might favor polar interactions or hydrogen bonding with target proteins.
Alternative Amine Moieties: Piperazine vs. Pyrrolidine
Replacing piperazine with pyrrolidine, as in "pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride" (), eliminates the aromatic fluorine substituent and reduces basicity. Pyrrolidine’s smaller ring size and lack of a fluorine atom may decrease receptor selectivity but improve solubility (evidenced by the hydrochloride salt formulation).
Complex Derivatives with Additional Functional Groups
Patented derivatives like "(4-ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone" () introduce pyridyloxy and trifluoromethyl groups. These modifications likely enhance target affinity or pharmacokinetic properties but increase molecular complexity and synthetic difficulty.
Physicochemical and Pharmacological Properties
*Calculated based on molecular formulas.
Q & A
Q. What are the recommended synthetic pathways for this compound, and what analytical methods ensure structural fidelity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling between the piperazine and benzimidazole moieties. Key steps include:
- Nucleophilic substitution for fluorophenyl group incorporation (analogous to methods in ).
- Catalyzed cross-coupling under controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
- Purification via column chromatography or recrystallization (solvent systems like ethyl acetate/hexane).
Analytical Validation:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using PubChem data as in ) to confirm substituent positions .
- HPLC : Monitor purity (>97%) with C18 columns and UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) .
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, TEA, 0°C → RT | 65 | 92 |
| 2 | Pd(OAc)₂, DMF, 80°C | 78 | 95 |
Q. How can researchers determine the compound’s purity and stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C/75% RH for 1–6 months. Analyze degradation products via HPLC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard conditions (25°C) .
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .
Advanced Research Questions
Q. How to design experiments assessing the compound’s binding affinity to serotonin receptors, considering structural analogs?
Methodological Answer:
- Radioligand Binding Assays : Use 5-HT₁A/2A receptor-expressing cell membranes. Compete with [³H]-8-OH-DPAT (5-HT₁A) or [³H]-ketanserin (5-HT₂A). Include positive controls (e.g., buspirone) .
- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives in ) to identify critical substituents .
- Data Normalization : Express results as % inhibition or Ki values using nonlinear regression (e.g., GraphPad Prism) .
Q. Table 2: Example Binding Assay Parameters
| Receptor | Ligand | Kd (nM) | Incubation Time |
|---|---|---|---|
| 5-HT₁A | 8-OH-DPAT | 1.2 | 60 min (25°C) |
| 5-HT₂A | Ketanserin | 0.8 | 90 min (37°C) |
Q. How to resolve contradictions in reported biological activity data across different in vitro models?
Methodological Answer:
- Orthogonal Assays : Cross-validate binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Model-Specific Factors : Account for cell line variability (e.g., HEK293 vs. CHO cells) and assay conditions (e.g., Mg²⁺ concentration) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies, referencing theoretical frameworks (e.g., receptor theory in ) .
Q. What computational strategies predict the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Ecotoxicological Testing : Follow INCHEMBIOL guidelines () for assessing toxicity in Daphnia magna or algal models .
Q. Table 3: Predicted Environmental Parameters
| Parameter | QSAR Prediction | Experimental Value |
|---|---|---|
| Log Kow | 3.2 | 3.1 (HPLC) |
| t₁/₂ (soil) | 45 days | 42 days |
Q. How to integrate this compound into a theoretical framework for neuropharmacology research?
Methodological Answer:
- Hypothesis-Driven Design : Link its piperazine-benzimidazole core to known dopamine/serotonin receptor modulators () .
- Mechanistic Studies : Use knock-out animal models or siRNA silencing to validate target engagement (e.g., 5-HT₁A receptor pathways) .
- Data Interpretation : Apply systems biology tools (e.g., pathway analysis in STRING DB) to contextualize findings within broader signaling networks .
Q. Key Considerations for Methodological Rigor
- Replication : Use split-plot designs (as in ) with ≥4 replicates to ensure statistical power .
- Theoretical Alignment : Ground experiments in established frameworks (e.g., receptor theory or environmental fate models) to guide hypothesis generation .
- Data Transparency : Share raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
